

Physical and chemical properties of (2-Amino-4,5-difluorophenyl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(2-Amino-4,5-difluorophenyl)methanol
Cat. No.:	B1323463

[Get Quote](#)

Technical Guide: (2-Amino-4,5-difluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-4,5-difluorophenyl)methanol is a fluorinated aromatic alcohol. Fluorine substitution in organic molecules can significantly alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity to protein targets. As such, fluorinated building blocks like **(2-Amino-4,5-difluorophenyl)methanol** are of interest in medicinal chemistry and materials science. This document provides a summary of its known physical and chemical properties, a proposed synthetic method, and safety information.

Chemical and Physical Properties

Experimentally determined physical properties for **(2-Amino-4,5-difluorophenyl)methanol** are not readily available in the public domain. The following tables summarize the available computed data and information for this compound and a related isomer.

Table 1: Core Properties of **(2-Amino-4,5-difluorophenyl)methanol**

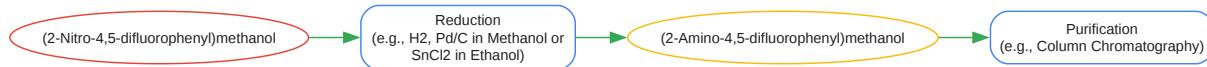
Property	Value	Source
Molecular Formula	C ₇ H ₇ F ₂ NO	[1]
Molecular Weight	159.13 g/mol	[2]
IUPAC Name	(2-amino-4,5-difluorophenyl)methanol	[2]
CAS Number	748805-87-0	[2]
SMILES	C1=C(C(=CC(=C1F)F)N)CO	[1]
InChI	InChI=1S/C7H7F2NO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2,11H,3,10H2	[1]
Monoisotopic Mass	159.04958 Da	[1]
Predicted XlogP	1.1	[1]

Table 2: Computed Properties of the Isomer [2-(5-Amino-2,4-difluorophenyl)phenyl]methanol

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₁ F ₂ NO	[3]
Molecular Weight	235.23 g/mol	[3]
Predicted XLogP3	2.2	[3]
Hydrogen Bond Donor Count	2	[3]
Hydrogen Bond Acceptor Count	3	[3]
Rotatable Bond Count	2	[3]
Exact Mass	235.08087030 Da	[3]
Topological Polar Surface Area	46.3 Å ²	[3]

Synthesis and Experimental Protocols

A specific experimental protocol for the synthesis of **(2-Amino-4,5-difluorophenyl)methanol** is not detailed in the available literature. However, a plausible synthetic route can be inferred from general methods for the preparation of similar amino-substituted benzyl alcohols. The most common approach involves the reduction of the corresponding nitro-substituted benzyl alcohol.


Proposed Synthetic Workflow

The synthesis would likely proceed in two main steps:

- Nitration: Introduction of a nitro group onto the benzene ring of a suitable precursor.
- Reduction: Reduction of the nitro group to an amine.

A potential starting material could be a difluorinated toluene derivative, which would first be nitrated and then the methyl group oxidized to a hydroxymethyl group, followed by reduction of the nitro group. Alternatively, a difluorinated benzaldehyde could be nitrated, the aldehyde reduced to an alcohol, and finally the nitro group reduced to the amine. A more direct route, if the precursor is available, would be the reduction of **(2-Nitro-4,5-difluorophenyl)methanol**.

Below is a conceptual workflow for the synthesis of **(2-Amino-4,5-difluorophenyl)methanol** from **(2-Nitro-4,5-difluorophenyl)methanol**.

[Click to download full resolution via product page](#)

Conceptual workflow for the synthesis of **(2-Amino-4,5-difluorophenyl)methanol**.

General Experimental Protocol for Nitro Group Reduction

The following is a generalized protocol for the reduction of an aromatic nitro group to an amine using catalytic hydrogenation, a common and effective method. Note: This is a hypothetical protocol and would require optimization for the specific substrate.

- Preparation: In a round-bottom flask, dissolve the nitro-containing precursor (1 equivalent) in a suitable solvent such as methanol or ethanol.
- Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
- Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).
- Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the palladium catalyst.
- Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the pure **(2-Amino-4,5-difluorophenyl)methanol**.

Reactivity and Stability

Detailed experimental studies on the reactivity and stability of **(2-Amino-4,5-difluorophenyl)methanol** are not available. However, based on its structure, the following reactivity can be predicted:

- Amino Group: The amino group is nucleophilic and can undergo reactions typical of anilines, such as acylation, alkylation, and diazotization.
- Hydroxymethyl Group: The primary alcohol is susceptible to oxidation to the corresponding aldehyde or carboxylic acid. It can also undergo esterification and etherification reactions.
- Aromatic Ring: The fluorine and amino substituents will influence the regioselectivity of electrophilic aromatic substitution reactions.

The compound should be stored in a cool, dry place away from oxidizing agents.

Biological Activity and Signaling Pathways

As of the latest search, there is no publicly available information on the biological activity of **(2-Amino-4,5-difluorophenyl)methanol** or its involvement in any signaling pathways. The presence of the difluoroaniline moiety is a common feature in some biologically active compounds, suggesting that this molecule could be a valuable building block for the synthesis of novel therapeutic agents. Further research is required to explore its pharmacological potential.

Safety and Handling

Specific toxicity data for **(2-Amino-4,5-difluorophenyl)methanol** is not available. However, based on the data for related compounds such as 2-Amino-4,5-difluorobenzoic acid and (2-Amino-3,4-difluorophenyl)methanol, it is prudent to handle this compound with care.[4][5]

Potential Hazards:

- May be harmful if swallowed.[5]
- Causes skin irritation.[4][5]
- Causes serious eye irritation.[4][5]
- May cause respiratory irritation.[4][5]

Recommended Precautions:

- Use in a well-ventilated area.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash hands thoroughly after handling.

Conclusion

(2-Amino-4,5-difluorophenyl)methanol is a chemical compound with potential applications in research and development, particularly in the fields of medicinal chemistry and materials science. While there is a lack of comprehensive experimental data on its physical, chemical, and biological properties, this guide provides a summary of the available information and a plausible synthetic approach. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - (2-amino-4,5-difluorophenyl)methanol (C7H7F2NO) [pubchemlite.lcsb.uni.lu]
- 2. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 3. [2-(5-Amino-2,4-difluorophenyl)phenyl]methanol | C13H11F2NO | CID 170315287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-4,5-difluorobenzoic acid | C7H5F2NO2 | CID 735965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2-Amino-3,4-difluorophenyl)methanol | C7H7F2NO | CID 118989723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of (2-Amino-4,5-difluorophenyl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1323463#physical-and-chemical-properties-of-2-amino-4-5-difluorophenyl-methanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com